molecular formula C22H20INO3 B4795487 4-(benzyloxy)-3-ethoxy-N-(2-iodophenyl)benzamide

4-(benzyloxy)-3-ethoxy-N-(2-iodophenyl)benzamide

Cat. No. B4795487
M. Wt: 473.3 g/mol
InChI Key: YNZQBQCGGNTIBF-UHFFFAOYSA-N
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Description

4-(benzyloxy)-3-ethoxy-N-(2-iodophenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields. The compound is a derivative of benzamide and is commonly referred to as BIEB.

Mechanism of Action

The mechanism of action of BIEB is not fully understood. However, studies have reported that BIEB can induce apoptosis by activating the caspase-3 pathway. BIEB has also been reported to inhibit acetylcholinesterase activity by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
BIEB has been reported to exhibit several biochemical and physiological effects. Studies have reported that BIEB can inhibit cancer cell growth by inducing apoptosis. BIEB has also been reported to inhibit acetylcholinesterase activity, which is a target for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using BIEB in lab experiments is its well-established synthesis method. BIEB is also readily available and can be easily obtained from commercial sources. However, one of the limitations of using BIEB in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of BIEB. One of the significant directions is the further investigation of its potential application in cancer research. Studies can focus on the development of BIEB derivatives with improved activity against cancer cells. Another direction is the investigation of BIEB's potential application in the treatment of Alzheimer's disease. Studies can focus on the development of BIEB derivatives with improved activity against acetylcholinesterase. Additionally, further studies can be conducted to investigate the mechanism of action of BIEB and its potential application in other research fields.
Conclusion:
In conclusion, BIEB is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields. The synthesis method of BIEB is well-established, and the compound has been extensively studied for its potential application in cancer research and the treatment of Alzheimer's disease. BIEB exhibits several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. There are several future directions for the study of BIEB, and further investigation can lead to the development of new compounds with improved activity against cancer cells and acetylcholinesterase.

Scientific Research Applications

BIEB has been extensively studied for its potential application in various scientific research fields. One of the significant applications of BIEB is in the field of cancer research. Several studies have reported that BIEB exhibits potent inhibitory activity against cancer cell growth by inducing apoptosis. BIEB has also been studied for its potential application in the treatment of Alzheimer's disease. Studies have reported that BIEB can inhibit acetylcholinesterase activity, which is a target for the treatment of Alzheimer's disease.

properties

IUPAC Name

3-ethoxy-N-(2-iodophenyl)-4-phenylmethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20INO3/c1-2-26-21-14-17(22(25)24-19-11-7-6-10-18(19)23)12-13-20(21)27-15-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZQBQCGGNTIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2I)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-3-ethoxy-N-(2-iodophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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